N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3S/c22-13-7-8-17(16(23)10-13)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQVJZUTXDFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Examples:
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Features a phthalazinone-triazole hybrid structure. Exhibits a higher molecular weight (due to the phthalazinone moiety) compared to the title compound. Synthesis involves multi-step alkylation and cyclization, with yields influenced by halogen substituents .
Sulfamoylphenyl-substituted quinazolinones (, Compounds 5–10): Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5). Structural Differences: Sulfamoylphenyl at position 3 vs. tetrahydrofuran-methyl in the title compound. Physical Properties: Higher melting points (251–315°C) due to strong hydrogen bonding from sulfonamide groups .
Thiazole/Thiazolidinone Derivatives
Key Examples:
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (): Contains a dihydrothiazol-5-yl moiety instead of hexahydroquinazolinone. Lower molecular weight (310.39 g/mol) and reduced ring strain compared to the title compound.
2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide (): Incorporates a benzimidazole-thiazolidinone hybrid. Extended conjugation may enhance UV absorption properties.
Triazole Derivatives
Key Example:
2-((5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (, Compounds 10–15):
- Structural Differences: Triazole core vs. quinazolinone in the title compound.
- Spectral Data : Absence of C=O in IR spectra confirms tautomeric thione forms .
Preparation Methods
Formation of 1,2,5,6,7,8-Hexahydroquinazolin-4(3H)-one
The quinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic or basic conditions. For example, 2-aminocyclohexanecarboxylic acid reacts with urea in polyphosphoric acid at 150°C to yield the hexahydroquinazolin-4(3H)-one core.
N-Alkylation with Tetrahydrofuran-2-ylmethyl Group
The nitrogen at position 1 is alkylated using (tetrahydrofuran-2-yl)methyl bromide under basic conditions. In a representative procedure:
- Reactants : Hexahydroquinazolin-4(3H)-one (1 equiv), (tetrahydrofuran-2-yl)methyl bromide (1.2 equiv).
- Conditions : K₂CO₃ (2 equiv), DMF, 80°C, 12 h.
- Yield : 78–85% after recrystallization (ethanol/water).
Mechanistic Insight : The base deprotonates the quinazolinone nitrogen, facilitating Sₙ2 displacement of bromide from the tetrahydrofuran-methyl reagent.
Thiolation at Position 4 of the Quinazolinone
Conversion of 4-Oxo to 4-Thiol
The oxo group at position 4 is replaced with a thiol using Lawesson’s reagent:
- Reactants : 1-((Tetrahydrofuran-2-yl)methyl)hexahydroquinazolin-4(3H)-one (1 equiv), Lawesson’s reagent (2 equiv).
- Conditions : Toluene, reflux, 6 h.
- Yield : 70–75%.
Characterization :
- ¹H NMR : Disappearance of C=O proton (δ 10.2 ppm) and emergence of S–H signal (δ 3.8 ppm, broad).
- IR : Shift from C=O stretch (~1670 cm⁻¹) to C=S (~1250 cm⁻¹).
Synthesis of N-(2,4-Difluorophenyl)-2-Bromoacetamide
Amide Formation via Chloroacetyl Chloride
2,4-Difluoroaniline reacts with bromoacetyl bromide in dichloromethane:
- Reactants : 2,4-Difluoroaniline (1 equiv), bromoacetyl bromide (1.1 equiv), Et₃N (1.5 equiv).
- Conditions : 0°C to room temperature, 2 h.
- Yield : 88–92%.
Optimization : Excess base (Et₃N) prevents HBr-mediated side reactions.
Thioether Formation via Nucleophilic Substitution
Coupling of Thiol-Quinazolinone and Bromoacetamide
The thiolate anion attacks the α-carbon of the bromoacetamide:
- Reactants :
- Thiol-quinazolinone (1 equiv).
- N-(2,4-Difluorophenyl)-2-bromoacetamide (1.1 equiv).
- Conditions : Cs₂CO₃ (2 equiv), DMSO, 100°C, 24 h.
- Yield : 65–70%.
Mechanistic Rationale : Cs₂CO₃ generates the thiolate nucleophile, which displaces bromide via an Sₙ2 mechanism. Polar aprotic solvents (DMSO) stabilize the transition state.
Optimization and Challenges
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMSO | Cs₂CO₃ | 100 | 70 |
| DMF | K₂CO₃ | 100 | 58 |
| Acetonitrile | DBU | 80 | 45 |
Key Findings : DMSO and Cs₂CO₃ provided optimal yields due to superior solvation and base strength.
competing side reactions
- Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.
- Hydrolysis of Bromoacetamide : Minimized by avoiding aqueous conditions during coupling.
Characterization and Analytical Data
Spectral Data
- ¹H NMR (400 MHz, DMSO- d₆) :
δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 2H, Ar–H), 4.12 (m, 1H, tetrahydrofuran-CH₂), 3.78 (s, 2H, SCH₂CO), 2.90–2.60 (m, 8H, hexahydroquinazolinone-CH₂). - ¹³C NMR : 172.8 (C=O), 158.3 (C=S), 115.2–122.4 (Ar–F).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₂H₂₃F₂N₃O₃S: 488.1564; found: 488.1561.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Ref.) |
|---|---|---|
| Quinazolinone Alkylation | K₂CO₃/DMF | NaH/THF |
| Thiolation | Lawesson’s Reagent | P₂S₅ |
| Coupling | Cs₂CO₃/DMSO | K₂CO₃/DMF |
Advantages of Method A : Higher coupling yields (70% vs. 55%) and fewer side products.
Q & A
Q. Why might enzymatic assay results conflict with computational docking predictions?
- Potential Factors :
- Protein Flexibility : Use molecular dynamics (MD) simulations to account for conformational changes .
- Solvent Effects : Include explicit water molecules in docking models to improve accuracy .
Tables for Key Data
| Parameter | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry | |
| Solubility (DMSO) | >50 mg/mL | UV-Vis Spectrophotometry | |
| IC₅₀ (EGFR Kinase Inhibition) | 0.8 ± 0.2 µM | Fluorescence Assay | |
| LogP (Predicted) | 3.2 | HPLC Retention Time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
